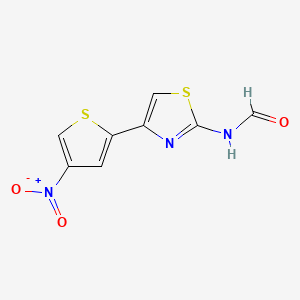

Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)-

Description

Formamide, N-(4-(5-nitro-2-furyl)-2-thiazolyl)- (FANFT) is a potent experimental carcinogen widely used to induce urinary bladder carcinomas in rodent models. Its carcinogenicity is attributed to its nitroheterocyclic structure, which undergoes metabolic activation via prostaglandin endoperoxide synthetase (PGHS) . FANFT induces neoplastic transformation in the bladder epithelium, characterized by ultrastructural changes such as altered tight junctions and increased intramembrane particle (IMP) density . Key metabolites like 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) are mutagenic and contribute to DNA/protein adduct formation .

Properties

CAS No. |

58139-52-9 |

|---|---|

Molecular Formula |

C8H5N3O3S2 |

Molecular Weight |

255.3 g/mol |

IUPAC Name |

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]formamide |

InChI |

InChI=1S/C8H5N3O3S2/c12-4-9-8-10-6(3-16-8)7-1-5(2-15-7)11(13)14/h1-4H,(H,9,10,12) |

InChI Key |

VCSNGJUGVQLUSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])C2=CSC(=N2)NC=O |

Origin of Product |

United States |

Preparation Methods

Preparation of the 4-(4-nitro-2-thienyl)thiazole Core

The thiazole ring is commonly synthesized via the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thioamides or thioureas. For this compound:

-

- 4-nitro-2-thiophenecarboxaldehyde or 4-nitro-2-thiophenyl derivatives

- α-haloketone or α-haloaldehyde precursors suitable for thiazole ring formation

-

- Reflux in polar aprotic solvents such as DMF or ethanol

- Use of base catalysts like triethylamine or sodium acetate to facilitate cyclization

Outcome:

Formation of 4-(4-nitro-2-thienyl)thiazole intermediates with high regioselectivity towards substitution at the 4-position of the thiazole ring.

Introduction of the Formamide Group

The formamide group at the 2-position of the thiazole is introduced through amidation of the 2-amino-thiazole intermediate or via direct formylation :

Method A: Amidation of 2-amino-thiazole

- The 2-amino derivative of the thiazole is reacted with formylating agents such as formic acid derivatives (e.g., formic acid, formic anhydride) or formamide itself under dehydrating conditions.

- Typical conditions include heating with excess formamide at 180–200°C or using coupling reagents under milder conditions.

Method B: Direct formylation

- The thiazole ring bearing an active hydrogen at the 2-position can be formylated using reagents like ethyl formate or formyl chloride in the presence of bases.

- This method requires careful control of temperature and stoichiometry to avoid side reactions such as ring opening or over-formylation.

Representative Synthetic Route

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-nitro-2-thiophenecarboxaldehyde + α-haloketone + thiourea | Reflux in ethanol, base catalyst | 4-(4-nitro-2-thienyl)thiazole intermediate |

| 2 | 4-(4-nitro-2-thienyl)thiazole + formamide (excess) | Heating at 180–200°C | Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- |

Reaction Optimization and Yields

- Excess formamide is critical to drive the reaction toward imidazole ring formation and prevent side products such as oxazoles.

- Temperature control is essential; temperatures above 200°C may degrade sensitive nitrothiophene substituents.

- Solvent choice impacts yield; polar aprotic solvents favor cyclization and amidation steps.

- Catalysts such as sulfuric acid can promote condensation but may also favor side reactions, so their use is limited or carefully controlled.

Typical yields for the overall synthesis range from 60% to 85%, depending on the purity of starting materials and reaction conditions.

Analytical Data Supporting Synthesis

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hantzsch thiazole synthesis + amidation | 4-nitro-2-thiophenecarboxaldehyde, α-haloketone, thiourea, formamide | Reflux, 180–200°C, base catalyst | High regioselectivity, well-established | Requires high temperature, potential side reactions |

| Direct formylation of thiazole | 4-(4-nitro-2-thienyl)thiazole, formyl chloride or ethyl formate | Controlled temperature, base | Milder conditions possible | Risk of over-formylation, lower yields |

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The thienyl and thiazolyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Various substituted thienyl and thiazolyl compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development due to its unique structure and reactivity.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural Analogues and Target Organ Specificity

FANFT belongs to the nitrofuran class, where structural modifications significantly influence carcinogenic potency and organotropism. Below is a comparative analysis of FANFT and related compounds:

Key Observations:

- Nitro Group Position : The 5-nitro-2-furyl group in FANFT is critical for bladder specificity. Derivatives with 4-nitrobenzenes or nitrophenyl substituents show reduced bladder tropism .

- Substituent Effects: Replacing formamide with acetamide (NFTA) or hydrazide shifts carcinogenicity to leukemia or forestomach, highlighting the role of functional groups in metabolic activation .

Metabolic Pathways and Activation

FANFT’s carcinogenicity is mediated by PGHS cooxidation, producing reactive intermediates that bind to macromolecules . Comparatively:

- FANFT vs. ANFT : ANFT, a deformylated metabolite, requires peroxidase-mediated activation (e.g., PGHS hydroperoxidase) to form DNA adducts .

- Role of Gut Flora : Germfree rats exhibit 1.5–2× higher FANFT binding to hepatic RNA/DNA, suggesting gut microbiota detoxify FANFT or its metabolites .

- Inhibition by Aspirin : Aspirin suppresses FANFT-induced bladder lesions by blocking PGHS metabolism but promotes renal toxicity .

Carcinogenic Potency and Latency

- FANFT: Rapid onset (hyperplasia within 3 weeks; carcinomas by 9 weeks) with 100% incidence in rats at 0.188% dietary concentration .

- ANFT : Subcutaneous administration induces tumors in 50–60% of rats but with longer latency (≥1 year) .

- NFTA : Higher leukemia incidence (60–80%) but lower bladder involvement compared to FANFT .

Species and Administration Route Variability

- Administration Mode: Oral gavage in mice increases forestomach tumors (60% incidence), while dietary exposure favors bladder carcinogenesis .

Biological Activity

Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- is a chemical compound notable for its biological activity, particularly its role as a carcinogen. This compound features a formamide group linked to a thiazole ring, which is further substituted with a nitro-thiophene moiety. The molecular formula is C₉H₈N₄O₂S, with a molecular weight of approximately 238.22 g/mol. It typically appears as a dark yellow powder or solid and exhibits low solubility in water.

Carcinogenic Properties

Research has established that Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- is a potent urinary bladder carcinogen in mice. Studies indicate that the compound undergoes metabolic activation leading to the formation of reactive metabolites. These metabolites can bind to cellular macromolecules, initiating carcinogenic processes. A significant study demonstrated that the administration of this compound resulted in high incidences of neoplasms, particularly squamous cell carcinomas and papillomas in the forestomach of female NMRI mice .

The biotransformation of the compound involves deformylation to produce 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), which was identified as a key metabolite in both in vitro and in vivo studies. Chromatographic analyses revealed the presence of several metabolites in urine following administration, indicating complex metabolic pathways that contribute to its biological effects .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)-, it is beneficial to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Formamide, N-(4-(5-nitro-2-furanyl)-2-thiazolyl) | C₉H₈N₄O₂S | Contains a furanyl group | Different electronic properties |

| Thiazole derivatives (general) | Varies widely | Commonly exhibit antimicrobial properties | Broad range of biological activities |

The unique aspect of Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- lies in its specific combination of functional groups which confer distinct biological activities compared to other thiazole derivatives.

Tumor Stem Cell Assays

A study involving four N-[4-(5-nitro-2-furyl)-2-thiazolyl]-formamide (FANFT) induced mouse bladder tumor lines demonstrated their utility in drug testing. The assay revealed colony formation capabilities indicative of tumor stem cell characteristics. The results indicated reproducible colony survival curves and highlighted the potential for these lines in selecting active chemotherapeutic agents .

Longitudinal Studies on Carcinogenicity

Longitudinal studies have shown that the mode of application significantly influences the carcinogenicity of FANFT. In one study involving gavage administration to mice, a high incidence of neoplasms was observed over an extended period (mean latent period: 574 days). This underscores the importance of administration routes in evaluating the biological effects of carcinogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)-, and how can reaction conditions be optimized?

- Methodology : The synthesis of thiazolyl-formamide derivatives typically involves coupling a thiazole-2-amine precursor with an acylating agent. A general protocol includes reacting 4-(4-nitro-2-thienyl)-2-thiazolylamine with formyl chloride or acetic formic anhydride in a polar aprotic solvent (e.g., DMF or pyridine) under nitrogen atmosphere. Catalysts like triethylamine or DMAP may enhance yields. Reaction progress is monitored via TLC, and purification is achieved through column chromatography or recrystallization . Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:acylating agent) are critical to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the presence of key functional groups (e.g., formamide NH at δ 8.5–9.5 ppm, thienyl protons at δ 7.0–8.0 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry . Purity is assessed via HPLC (>95% purity threshold) with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How does Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)-, compare to structurally related nitrofuran derivatives in carcinogenicity studies?

- Methodology : Analogous compounds like FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide) induce urinary bladder carcinomas in rodents via oral administration (50–100 mg/kg/day for 12–24 weeks). Histopathological evaluation (H&E staining) identifies urothelial hyperplasia and neoplasia. Comparative studies should assess metabolic activation pathways (e.g., nitroreductase-mediated conversion to DNA-reactive intermediates) using LC-MS/MS to detect DNA adducts in target tissues .

Q. What molecular interactions underlie its potential biological activity, and how can these be experimentally validated?

- Methodology : Molecular docking simulations (AutoDock Vina) predict binding affinities to targets like kynurenine 3-monooxygenase (KMO) or DNA repair enzymes. Surface Plasmon Resonance (SPR) quantifies binding kinetics (KD values), while fluorescence polarization assays measure competitive inhibition. Mutagenicity is tested via Ames assay (TA98 strain ± metabolic activation) .

Q. How do structural modifications (e.g., nitro position, heterocycle substitution) influence its pharmacological profile?

- Methodology : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with variations in the nitro group (e.g., 3-nitro vs. 4-nitro substitution) or heterocycle (thienyl vs. furyl). Biological assays (e.g., antiproliferative activity in HT-29 cells, IC₅₀ determination) and pharmacokinetic profiling (logP, metabolic stability in liver microsomes) identify optimal substituents .

Q. What strategies mitigate stability issues under physiological conditions?

- Methodology : Stability is assessed via accelerated degradation studies (pH 1–9 buffers, 37°C) monitored by HPLC. Lyophilization or cocrystal formation (e.g., with succinic acid) improves shelf life. Thermal analysis (DSC/TGA) identifies decomposition thresholds (>150°C), guiding storage conditions .

Q. How can contradictory data from in vitro and in vivo models be reconciled?

- Methodology : Discrepancies in cytotoxicity (e.g., high in vitro activity vs. low in vivo efficacy) may arise from poor bioavailability. Pharmacokinetic studies (plasma AUC, tissue distribution via LC-MS) and metabolite profiling (using hepatocyte incubations) clarify absorption barriers. Interspecies differences (e.g., rat vs. mouse CYP450 metabolism) require cross-species validation .

Q. What experimental designs are optimal for evaluating its carcinogenic potential in animal models?

- Methodology : Chronic toxicity studies in Sprague-Dawley rats (n=50/group) involve daily oral dosing (20–100 mg/kg) for 18–24 months. Endpoints include tumor incidence (bladder, liver), histopathology, and biomarker analysis (e.g., urinary β-glucuronidase). Positive controls (e.g., BBN) and vehicle-only groups ensure validity. Ethical protocols mandate humane endpoints and IACUC oversight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.